Methanesulfonic acid erucyl ester
Overview
Description
Preparation Methods
The synthesis of methanesulfonic acid erucyl ester typically involves the esterification of methanesulfonic acid with erucyl alcohol. This reaction is catalyzed by a strong acid, such as sulfuric acid, under controlled temperature conditions. The reaction proceeds as follows:
CH3SO3H+C22H43OH→CH3SO3C22H43+H2O
Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature and catalyst concentration, are optimized to maximize the esterification efficiency .
Chemical Reactions Analysis
Methanesulfonic acid erucyl ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and a strong acid or base, the ester can hydrolyze back to methanesulfonic acid and erucyl alcohol.
Transesterification: This reaction involves the exchange of the alkoxy group with another alcohol, facilitated by an acid or base catalyst.
Oxidation: The ester can undergo oxidation reactions, particularly at the erucyl chain, leading to the formation of various oxidized products.
Common reagents used in these reactions include sulfuric acid, sodium hydroxide, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Methanesulfonic acid erucyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in esterification and transesterification reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals due to its unique chemical properties
Mechanism of Action
The mechanism by which methanesulfonic acid erucyl ester exerts its effects involves its interaction with various molecular targets. For instance, in biological systems, it may interact with cell membranes, altering their permeability and function. The esterification reaction mechanism involves the nucleophilic attack of the alcohol on the sulfonic acid, followed by the elimination of water .
Comparison with Similar Compounds
Methanesulfonic acid erucyl ester can be compared with other similar compounds, such as:
Ethyl methanesulfonate: Another ester of methanesulfonic acid, used primarily as a mutagen in genetic research.
Methyl methanesulfonate: Similar in structure but with a shorter alkyl chain, used in various chemical synthesis applications.
Butyl methanesulfonate: Used in organic synthesis and as a reagent in various industrial processes.
This compound is unique due to its long erucyl chain, which imparts distinct physical and chemical properties, making it suitable for specific applications in surfactants and lubricants .
Properties
IUPAC Name |
docos-13-enyl methanesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H46O3S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26-27(2,24)25/h10-11H,3-9,12-23H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQEQEAAOCYCCFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCCCCOS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H46O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80407972 | |
Record name | 13-Docosen-1-ol,1-methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80407972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102542-59-6 | |
Record name | 13-Docosen-1-ol,1-methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80407972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methanesulfonic acid erucyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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